molecular formula C12H6ClFN2O B1447850 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile CAS No. 1542060-32-1

2-(4-Chloro-3-fluorophenoxy)nicotinonitrile

Cat. No. B1447850
M. Wt: 248.64 g/mol
InChI Key: HBFWTGPTJOSJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-fluorophenoxy)nicotinonitrile, also known as 2-CFPN, is a chemical compound belonging to the group of nitriles. It is an organic compound that is widely used in the scientific research and development of various products. It has been used in a variety of applications, from the synthesis of drugs and pharmaceuticals to the production of polymers and plastics. 2-CFPN has also been used in the development of new materials for medical devices and for the production of biodegradable polymers.

Mechanism Of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile is not yet fully understood. However, it is believed that the compound acts as a catalyst, which helps to speed up the chemical reaction and increase the efficiency of the process. It is also believed that the compound has a role in the activation of certain enzymes, which can lead to increased efficiency of the reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile are not yet fully understood. However, it is believed that the compound may have an effect on the metabolism of certain compounds, as well as on the function of certain enzymes and proteins. In addition, it is believed that the compound may have an effect on the production of certain hormones and neurotransmitters.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile in laboratory experiments include its low cost, its high reactivity, and its ability to catalyze a variety of chemical reactions. It is also relatively easy to synthesize and can be used in a wide range of applications. However, there are some limitations to using 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile in laboratory experiments. For example, the compound can be difficult to purify and can be toxic if inhaled or ingested.

Future Directions

There are a number of potential future directions for the use of 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile in scientific research. For example, the compound could be used in the development of new drugs and pharmaceuticals, as well as in the production of polymers and plastics. In addition, the compound could be used to develop new materials for medical devices, such as catheters and stents. Furthermore, the compound could be used to study the biochemical and physiological effects of various compounds, as well as to develop new methods for the production of various chemicals. Finally, the compound could be used to study the mechanism of action of various enzymes and proteins.

Scientific Research Applications

2-(4-Chloro-3-fluorophenoxy)nicotinonitrile has been used in a variety of scientific research applications, including the synthesis of drugs and pharmaceuticals, the production of polymers and plastics, and the development of new materials for medical devices. It has been used in the development of new drugs and pharmaceuticals, as well as in the production of polymers and plastics. In addition, 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile has been used to develop new materials for medical devices, such as catheters and stents.

properties

IUPAC Name

2-(4-chloro-3-fluorophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2O/c13-10-4-3-9(6-11(10)14)17-12-8(7-15)2-1-5-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFWTGPTJOSJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-fluorophenoxy)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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